3-{[2-(Morpholin-4-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid
Description
3-{[2-(Morpholin-4-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a carboxylic acid group and a sulfamoyl group linked to a morpholine moiety
Properties
IUPAC Name |
3-(2-morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S2/c14-11(15)10-9(1-8-19-10)20(16,17)12-2-3-13-4-6-18-7-5-13/h1,8,12H,2-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPGAETYTDUHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)C2=C(SC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Morpholin-4-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction, followed by oxidation.
Attachment of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction, followed by amination with morpholine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Morpholin-4-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
The compound is being investigated for its potential as a therapeutic agent. Thiophene derivatives have been recognized for their biological activities, including antibacterial and anticancer properties. The presence of the morpholine group may enhance its bioactivity by improving solubility and bioavailability.
Case Study: Antibacterial Activity
Recent studies have shown that thiophene-based compounds exhibit significant antibacterial activity against resistant strains of bacteria. For instance, compounds similar to 3-{[2-(Morpholin-4-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid have demonstrated effective inhibition against Salmonella Typhi, with Minimum Inhibitory Concentrations (MIC) as low as 3.125 mg/mL in some derivatives . This suggests that the compound could be a lead candidate for developing new antibiotics.
Organic Synthesis
Building Block in Synthesis:
this compound can serve as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, enabling the creation of more complex molecules.
Synthesis Pathways:
The compound can be synthesized through various methods, including:
- Nucleophilic substitution reactions , where the morpholine moiety can be introduced to thiophene derivatives.
- Coupling reactions with arylboronic acids to form more complex structures .
Materials Science
Polymer Applications:
The unique structure of this compound may impart desirable properties to polymers, such as increased thermal stability and enhanced electrical conductivity. Research indicates that incorporating thiophene derivatives into polymer matrices can improve their mechanical properties and functionality .
Data Table: Summary of Applications
| Application Area | Description | Example/Case Study |
|---|---|---|
| Medicinal Chemistry | Potential antibacterial and anticancer agent | Effective against Salmonella Typhi |
| Organic Synthesis | Building block for complex molecule synthesis | Nucleophilic substitutions |
| Materials Science | Enhances properties of polymers | Improved thermal stability |
Mechanism of Action
The mechanism of action of 3-{[2-(Morpholin-4-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the sulfamoyl and morpholine groups, making it less versatile in terms of chemical reactivity and biological activity.
2-Morpholin-4-ylethanesulfonic acid: Contains a morpholine and sulfonic acid group but lacks the thiophene ring, limiting its applications in materials science.
3-Chloro-benzo[b]thiophene-2-carboxylic acid: Contains a chloro substituent instead of the sulfamoyl group, leading to different chemical properties and reactivity.
Uniqueness
3-{[2-(Morpholin-4-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid is unique due to the combination of its functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Biological Activity
3-{[2-(Morpholin-4-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings, highlighting its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C11H16N2O5S2
- Molecular Weight : 320.385 g/mol
- CAS Number : 944894-47-7
The compound features a morpholine group linked to a sulfamoyl moiety and a thiophene ring, which is known for its diverse biological properties.
Antiviral Properties
Recent studies have indicated that derivatives of thiophene, including compounds similar to this compound, exhibit significant antiviral activity. For instance, research has shown that certain thiophene derivatives act as potent inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, which is crucial for viral replication. In vitro assays demonstrated that these compounds can inhibit HCV subgenomic RNA replication in human liver cells (Huh-7) with promising efficacy .
Anticancer Activity
Thiophene-based compounds have also been investigated for their anticancer properties. A notable study reported that specific thiophene derivatives exhibited antiproliferative activity against various cancer cell lines, including A549 (lung), HepG2 (liver), and MCF-7 (breast) cells. The mechanism involved the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Receptor Interaction : It potentially interacts with specific receptors or proteins that regulate cellular processes, such as apoptosis and cell cycle progression.
- Structural Interactions : The presence of the thiophene ring enhances binding affinity to target proteins due to π-π stacking and hydrogen bonding interactions.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
